molecular formula C12H13F3N2 B2958199 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860786-84-1

8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

Cat. No.: B2958199
CAS No.: 860786-84-1
M. Wt: 242.245
InChI Key: OMYRTCMROMLKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a polycyclic heterocyclic compound featuring a hexahydropyrroloquinoxaline scaffold substituted with a trifluoromethyl (-CF₃) group at the 8-position. This compound belongs to the pyrroloquinoxaline family, which is renowned for its broad biological activities, including antifungal, antimalarial, and anticancer properties .

Properties

IUPAC Name

8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2/c13-12(14,15)8-3-4-10-11(6-8)17-5-1-2-9(17)7-16-10/h3-4,6,9,16H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYRTCMROMLKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=C(N2C1)C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline typically involves multiple steps, starting with the construction of the hexahydropyrrolo[1,2-a]quinoxaline core. This can be achieved through a series of reactions including cyclization, reduction, and functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique electronic and steric properties to the resulting compounds, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline can be utilized to study biological processes and interactions. Its incorporation into biological molecules can help elucidate the role of trifluoromethyl groups in biological systems.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and reduced side effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, where its trifluoromethyl group can enhance the properties of the final product.

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline exerts its effects depends on its specific application. In medicinal chemistry, for example, the trifluoromethyl group can interact with biological targets, such as enzymes or receptors, altering their activity. The molecular pathways involved may include modulation of enzyme activity, inhibition of receptor binding, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • 5-[(4-Methylphenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS: 488087-18-9) Structural Differences: The trifluoromethyl group is located at the 7-position, while a sulfonyl group is at the 5-position. This compound has been studied for its role in medicinal chemistry but lacks specific activity data . Synthetic Route: Likely synthesized via Pd-catalyzed cross-coupling or sulfonylation, similar to methods in and .
  • 4-(Trichloromethyl)pyrrolo[1,2-a]quinoxaline Derivatives Structural Differences: A trichloromethyl (-CCl₃) group replaces the trifluoromethyl group at the 4-position. Biological Activity: These derivatives exhibit antiplasmodial activity (IC₅₀: 0.2–3.4 μM) with reduced cytotoxicity compared to earlier analogs. The -CCl₃ group’s electron-withdrawing nature enhances electrophilic reactivity, which may differ from the -CF₃ group’s metabolic stability .

Hydrogenation State and Stereochemistry

  • 4,5-Dihydropyrrolo[1,2-a]quinoxaline Derivatives (e.g., UBCS039) Structural Differences: Partial hydrogenation (4,5-dihydro) vs. full hydrogenation (1,2,3,3a,4,5-hexahydro) in the target compound. Biological Impact: UBCS039, a 4-pyridinyl-substituted derivative, activates SIRT6 with an EC₅₀ of 38 μM. The hexahydro structure in the target compound may confer improved conformational rigidity, enhancing target specificity . Synthesis: UBCS039 is synthesized via reductive amination (), whereas the target compound may require metal-free hydrogenation (59–99% yields) as described in .

Substituent Functionalization

  • 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile Structural Differences: A ketone (4-oxo) and cyano (-CN) group replace the trifluoromethyl and hydrogen at positions 4 and 6. Activity: The electron-deficient cyano group may enhance binding to enzymes like acetylcholinesterase, differing from the hydrophobic -CF₃ group’s role in membrane permeability .

Antifungal and Antiparasitic Activity

  • Bispyrrolo[1,2-a]quinoxalines (e.g., compounds 1d–i in ): Methoxy substituents at positions 7, 8, or 9 increase antiparasitic activity by 3–10-fold compared to unsubstituted analogs. The 8-CF₃ group in the target compound may similarly enhance activity due to its strong electron-withdrawing effects .
  • Piperazinyl-pyrrolo[1,2-a]quinoxalines: Inhibit Candida albicans efflux pumps (CaCdr1p and CaMdr1p). The target compound’s -CF₃ group may improve fungal membrane penetration compared to piperazinyl analogs .

Anticancer and Enzyme Modulation

  • The 8-CF₃ analog could offer enhanced selectivity due to altered steric and electronic profiles .
  • 4-(Pyridin-3-yl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (153): Weak SIRT6 activation (EC₅₀ > 100 μM), suggesting that hydrogenation state and substituent position critically modulate activity .

Physicochemical Data

Property Target Compound 4,5-Dihydro Analog (UBCS039) 4-Trichloromethyl Derivative
Molecular Weight ~321.35 (estimated) 247.29 300–350 (varies by substituent)
Melting Point 99–101°C (hexane/EtOAc) Not reported 132–192°C
Key Functional Groups 8-CF₃, hexahydro scaffold 4-pyridinyl, dihydro scaffold 4-CCl₃, planar pyrroloquinoxaline

Biological Activity

The compound 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline is a member of the hexahydropyrroloquinoxaline class of compounds, which have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C13_{13}H12_{12}F3_{3}N3_{3}

This compound features a trifluoromethyl group that significantly influences its biological activity and pharmacokinetic properties.

Anticancer Properties

Recent studies have indicated that compounds within this class exhibit promising anticancer activity. For instance:

  • Mechanism : Research suggests that these compounds may act as inhibitors of specific kinases involved in cancer cell proliferation and survival. The inhibition of such pathways can lead to apoptosis in various cancer cell lines.
  • Case Study : In a study focusing on a related compound, it was demonstrated that hexahydropyrroloquinoxalines could inhibit tumor growth in xenograft models. The administration of these compounds resulted in a significant reduction in tumor size compared to control groups.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Mechanism : The compound may exert neuroprotective effects through the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes.
  • Case Study : A study examining the effects of similar compounds on neurodegenerative diseases found that they could improve cognitive function in animal models by reducing oxidative stress and inflammation.

Antimicrobial Activity

Emerging data also suggest antimicrobial properties:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit vital enzymatic processes within microbial cells.
  • Case Study : In vitro studies have shown that related hexahydropyrroloquinoxalines possess activity against various bacterial strains, including those resistant to conventional antibiotics.

Data Summary

Activity TypeMechanismReference
AnticancerKinase inhibition
NeuroprotectiveModulation of neurotransmitters
AntimicrobialDisruption of cell membranes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.